Cycloalliin

Overview

Description

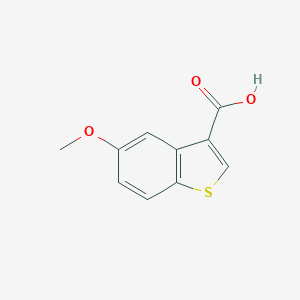

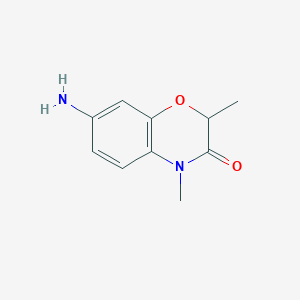

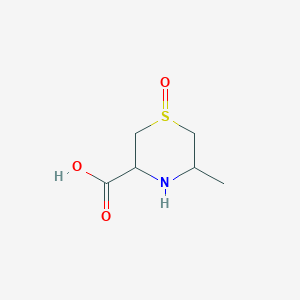

Cycloalliin is a sulfur-containing imino acid found in garlic and onion . It belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .

Synthesis Analysis

This compound can be extracted from garlic using specific conditions. The optimal extraction conditions include a temperature of 80°C, an incubation time of 12 hours, and a pH of 10 . These conditions afford the maximum yield of this compound . Additionally, the amount of this compound in Kinkyou black garlic after processing was increased to 420 mg/100 g dry wt .Molecular Structure Analysis

The molecular formula of this compound is C6H11NO3S . The stereochemistry is absolute, and the molecular weight is 177.221 . The InChIKey is JYMHODZXTIGVPA-ANYMCVJYSA-N .Chemical Reactions Analysis

This compound has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, in a dose-dependent manner . This suggests that this compound may have potential applications in cosmetics and skincare products .Physical And Chemical Properties Analysis

This compound is a stable compound that increases significantly during heat processing . Its yield is influenced not only by extraction time but also by pH and temperature .Scientific Research Applications

Fibrinolytic Activity Enhancement

Cycloalliin, a natural constituent of onion, has been shown to significantly increase fibrinolytic activity in venous blood without affecting platelet aggregability. This was demonstrated in a controlled trial involving male volunteers, where this compound was well-tolerated and harmless in the dosage used (Agarwal et al., 1977).

Pharmacokinetics in Rats

A study on the pharmacokinetics of this compound in rats, following intravenous or oral administration, revealed rapid elimination from blood and excretion into urine. The study provides insights into the biological effects and bioavailability of this compound, especially considering its stability during storage and processing (Ichikawa et al., 2006).

Potential in Cosmetics Industry

This compound has been evaluated for its potential use in cosmetics, particularly as a skin-lightening agent. It inhibits melanin biosynthesis in B16 mouse melanoma cells, reducing melanin levels and affecting enzymes involved in melanogenesis (Bito et al., 2018).

Effect on Lipid Metabolism

In a study on Sprague-Dawley rats, dietary this compound reduced serum triacylglycerol levels and showed a tendency to decrease serum cholesterol ester levels, suggesting its influence on lipid metabolism and potential benefits in addressing hyperlipidemia (Yanagita et al., 2003).

Cardioprotective Effects

A study exploring the cardioprotective effect of this compound in myocardial infarction induced in albino rats revealed significant improvements in certain hemodynamic functions and a decrease in biochemical markers of myocardial damage. This suggests the potential of this compound in managing cardiovascular diseases (Peng & Liu, 2016).

Enzymatic Extraction from Garlic

Research on enzyme-assisted extraction of this compound from garlic highlighted the efficacy of certain enzymes in increasing the yield of this compound, indicating an efficient method for extracting this compound from natural sources (Lee, Suh, & Park, 2013).

properties

IUPAC Name |

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMHODZXTIGVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)CC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486725 | |

| Record name | 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15042-85-0, 455-41-4 | |

| Record name | 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloalliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)